molecular formula C14H13N5OS B2545207 N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 2034510-71-7

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2545207
CAS RN: 2034510-71-7
M. Wt: 299.35
InChI Key: KLUSSSTWLXECSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of substituted-N-(6-(4-(pyrazin-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their anti-tubercular activity . In another study, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide was synthesized by means of TiCl4-mediated one-pot condensation of pyrazin-2-amine and 5-bromothiophene-2-carboxylic acid with a good 75% yield followed by a Suzuki cross-coupling reaction with various aryl/heteroaryl boronic acids/pinacol esters .

Scientific Research Applications

Synthesis of New Compounds

This compound can be used in the synthesis of new compounds. For instance, it was used in the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .

Electronic and Nonlinear Optical Properties

The compound and its derivatives have been studied for their electronic and nonlinear optical properties. In DFT calculation of target molecules, several reactivity parameters like FMOs (E HOMO, E LUMO), HOMO–LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ) and chemical hardness (η) were considered and discussed .

Anti-tubercular Activity

Pyrazinamide, a derivative of pyrazine, is an important first-line drug used in shortening TB therapy. A series of novel substituted-N-(6-(4-(pyrazin-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Anti-fibrosis Activity

Some of the target compounds displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells .

Drug Development

The compound can be used in the development of new drugs. For example, it has been used in the design and synthesis of substituted-N-(6-(4-(pyrazin-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents .

Study of Chemical Reactivity

The compound can be used to study chemical reactivity. Reactivity parameters such as electron affinity, ionization energy, chemical softness and hardness, electrophilicity and chemical potential were also calculated .

properties

IUPAC Name

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c20-14(13-2-1-9-21-13)17-6-8-19-7-3-11(18-19)12-10-15-4-5-16-12/h1-5,7,9-10H,6,8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUSSSTWLXECSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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